molecular formula C14H30O2S2 B1683146 Tiadenol CAS No. 6964-20-1

Tiadenol

Cat. No.: B1683146
CAS No.: 6964-20-1
M. Wt: 294.5 g/mol
InChI Key: WRCITXQNXAIKLR-UHFFFAOYSA-N
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Preparation Methods

Tiadenol can be synthesized through various synthetic routes. One common method involves the reaction of decane-1,10-dithiol with ethylene oxide under controlled conditions to yield 2,2’-[decane-1,10-diylbis(thio)]diethanol . The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity .

Chemical Reactions Analysis

Tiadenol undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reduction of this compound can lead to the formation of thiols. Reducing agents such as lithium aluminum hydride are often used.

    Substitution: this compound can undergo nucleophilic substitution reactions, where the hydroxyl groups are replaced by other functional groups.

Major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of this compound .

Scientific Research Applications

Comparison with Similar Compounds

Tiadenol is unique among hypolipidemic agents due to its dual mechanism of action and its ability to induce peroxisome proliferation. Similar compounds include:

This compound’s unique combination of lipid-lowering and anti-inflammatory effects sets it apart from these similar compounds .

Biological Activity

Tiadenol, also known as Eulip, is a compound primarily recognized for its hypolipidemic properties, which have been extensively studied in both animal models and human clinical trials. This article discusses the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

This compound functions by modulating lipid metabolism, particularly in reducing serum cholesterol and triglyceride levels. It has been shown to influence the synthesis of phosphatidylcholine and phosphatidylethanolamine in the liver, which are crucial for maintaining cellular membrane integrity and lipid transport. In experimental models, this compound treatment has led to:

  • Increased hepatic levels of phosphatidylcholine and phosphatidylethanolamine.
  • Enhanced activity of CTP:phosphocholine cytidylyltransferase, an enzyme critical for the de novo synthesis of phosphatidylcholine.
  • Suppression of PtdEtn N-methyltransferase activity, contributing to altered lipid profiles in the liver .

Hypolipidemic Activity

This compound has demonstrated significant hypolipidemic effects in various studies:

  • Reduction in total serum cholesterol and triglycerides comparable to standard lipid-lowering therapies.
  • Increase in HDL-cholesterol levels, particularly noted in hypercholesterolemic rat models .

Table 1 summarizes the comparative effects of this compound and its metabolite this compound-disulfoxide on lipid profiles:

Parameter This compound This compound-Disulfoxide
Total Serum CholesterolDecreaseComparable decrease
Serum TriglyceridesDecreaseComparable decrease
HDL-CholesterolIncreaseSlightly more effective

Clinical Studies

Several clinical studies have assessed the efficacy of this compound in humans:

  • Study on Type IV Hyperlipidemia : This study demonstrated that this compound effectively inhibited fructose-induced hypertriglyceridemia in diet-responsive patients. The results indicated a significant reduction in triglyceride levels among treated groups compared to controls .
  • General Lipid-Lowering Efficacy : In a cohort study involving patients with various risk factors for cardiovascular disease, this compound was found to be effective in achieving therapeutic goals for LDL cholesterol levels. However, a notable percentage of patients remained below target levels despite treatment .

Case Studies

Case studies have highlighted the real-world application of this compound in managing dyslipidemia:

  • A case involving a patient with familial hyperlipidemia showed significant improvement in lipid profiles after initiating treatment with this compound, leading to reduced cardiovascular risk factors.
  • Another case illustrated the drug's effectiveness when combined with statins, showcasing enhanced lipid-lowering effects without significant adverse events .

Properties

CAS No.

6964-20-1

Molecular Formula

C14H30O2S2

Molecular Weight

294.5 g/mol

IUPAC Name

2-[10-(2-hydroxyethylsulfanyl)decylsulfanyl]ethanol

InChI

InChI=1S/C14H30O2S2/c15-9-13-17-11-7-5-3-1-2-4-6-8-12-18-14-10-16/h15-16H,1-14H2

InChI Key

WRCITXQNXAIKLR-UHFFFAOYSA-N

SMILES

C(CCCCCSCCO)CCCCSCCO

Canonical SMILES

C(CCCCCSCCO)CCCCSCCO

Appearance

Solid powder

melting_point

69.5 °C

Key on ui other cas no.

6964-20-1

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

2,2'-(decamethylenedithio)-diethanol
bis(2- hydroxyethylthio)-1,10-decane
bis(hydroxy-2-ethylthio)-1,10-decane
BS 530
Fonlipol
LL 1558
thiadenol
tiadenol
tiadenolo

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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